![molecular formula C22H17FN2O2S B2517480 N-(4-fluorophenyl)-3-tosylquinolin-4-amine CAS No. 895650-97-2](/img/structure/B2517480.png)
N-(4-fluorophenyl)-3-tosylquinolin-4-amine
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Description
N-(4-fluorophenyl)-3-tosylquinolin-4-amine, commonly known as FTQA, is a synthetic compound that belongs to the class of quinoline derivatives. FTQA has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
- Antimicrobial Agents: Some derivatives of N-(4-fluorophenyl)piperidin-4-amine have been synthesized and screened for their antibacterial and antifungal activities. Researchers investigate their potential as antimicrobial agents, which is crucial in the field of medicinal chemistry.
- Bioactive Compounds : Carboxylates, including quinolone-based antibiotics, have extensive applications in biochemistry and catalysis . The compound’s structure suggests potential bioactivity, making it an interesting candidate for drug development.
- Epoxy Resins : Researchers have synthesized a derivative called benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO) and incorporated it into epoxy resins. These modified resins exhibit different properties, such as improved mechanical strength or flame resistance . Investigating the impact of BFPPO on material properties is an ongoing area of study.
- Single Crystal Inspection : The crystal structure of N-(4-FLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE has been confirmed by single-crystal X-ray diffraction (SC-XRD). Two crystallographically different molecules exist in the asymmetric unit .
- Pyrazoline Derivatives : In the context of pyrazolines, N-substituted pyrazolines have been synthesized and structurally characterized. Investigating the diversity of pyrazoline derivatives provides insights into their reactivity and potential applications .
Medicinal Chemistry and Drug Development
Materials Science and Polymer Modification
Crystallography and Non-Covalent Interactions
Organic Synthesis and Structural Diversity
Computational Chemistry and Stability Assessment
properties
IUPAC Name |
N-(4-fluorophenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c1-15-6-12-18(13-7-15)28(26,27)21-14-24-20-5-3-2-4-19(20)22(21)25-17-10-8-16(23)9-11-17/h2-14H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPMCCCHCFANEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-tosylquinolin-4-amine |
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